molecular formula C10H11ClO3 B2414498 (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol CAS No. 2023179-75-9; 2165806-32-4

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Cat. No.: B2414498
CAS No.: 2023179-75-9; 2165806-32-4
M. Wt: 214.65
InChI Key: QTMIOGRZAOZECU-NXEZZACHSA-N
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Description

Significance of Tetrahydrofuran (B95107) (Oxolane) Derivatives as Chiral Scaffolds in Medicinal Chemistry

The tetrahydrofuran (THF), or oxolane, ring is a five-membered cyclic ether that serves as a fundamental building block in a multitude of biologically active molecules. researchgate.netnih.gov This scaffold is prevalent in numerous natural products that exhibit a wide range of biological effects, including antitumor, antimicrobial, and antimalarial activities. nih.gov Its incorporation into synthetic drugs is a well-established strategy in medicinal chemistry, driven by the favorable physicochemical properties it imparts. researchgate.net Saturated oxygen heterocycles like oxolane can enhance a compound's hydrophilicity and metabolic stability. researchgate.net

The conformational flexibility of the oxolane ring, combined with its potential for stereochemical diversity, makes it an excellent chiral scaffold. This allows for the precise three-dimensional arrangement of substituents, which is critical for selective interaction with biological targets like enzymes and receptors. nih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, further facilitating binding to target proteins. nih.gov The utility of this scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain a tetrahydrofuran nucleus, highlighting its importance across multiple therapeutic areas. documentsdelivered.com

Table 1: Examples of FDA-Approved Drugs Containing a Tetrahydrofuran (Oxolane) Scaffold
Drug NameTherapeutic AreaRole of THF Moiety
DarunavirAntiviral (HIV)The bis-tetrahydrofuran (bis-THF) ligand is a key component that interacts with the HIV protease enzyme. nih.gov
TerazosinCardiovascular (Hypertension)The THF ring is part of the quinazoline (B50416) nucleus, contributing to the overall structure required for alpha-1 adrenergic receptor blockade. documentsdelivered.com
AprepitantAntiemeticThe THF ring is a central structural component of this neurokinin-1 (NK1) receptor antagonist.

Role of Substituted Phenoxy Moieties in Bioactive Compounds

The terminal phenoxy group is considered a "privileged moiety" in medicinal chemistry, a term used for molecular scaffolds that are capable of binding to multiple, diverse biological targets. nih.gov This structure is present in numerous drugs, and its presence is often crucial for their biological activity. nih.gov The phenoxy moiety can engage in various non-covalent interactions, including hydrophobic interactions and pi-stacking with aromatic amino acid residues in protein binding sites. nih.gov

Substitution on the phenyl ring plays a critical role in modulating a compound's pharmacological profile. The nature, position, and number of substituents can fine-tune electronic properties, lipophilicity, and steric profile. For instance, the presence of a chlorine atom, as in the 4-chlorophenoxy group, can significantly alter a molecule's activity. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with protein targets, and can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. In some contexts, compounds bearing a 4-chlorophenoxy moiety have demonstrated a broad spectrum of antibacterial activity. nih.gov

Stereochemical Considerations in the Design of Bioactive Small Molecules

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in drug design and action. longdom.org The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the different stereoisomers of a chiral drug. nih.gov Two enantiomers (non-superimposable mirror images) of a molecule can have identical physical and chemical properties in an achiral environment, but they can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the body. nih.govpatsnap.com

These differences arise because the precise spatial orientation of a drug's functional groups dictates how well it can fit into its target's binding site, akin to a key fitting into a lock. patsnap.com One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive or, in some cases, contribute to undesirable side effects. nih.gov The tragic case of thalidomide, where one enantiomer was sedative while the other was severely teratogenic, remains a stark reminder of the critical importance of stereochemistry in drug safety. patsnap.com

Therefore, controlling the stereochemistry of a drug is paramount. The use of single-enantiomer drugs can lead to simpler pharmacokinetic and pharmacodynamic profiles, improved therapeutic indices, and a reduction in potential drug interactions. nih.gov

Contextualizing (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol within Analogous Bioactive Structures

The compound this compound integrates the structural features discussed previously: a chiral oxolane scaffold, a substituted phenoxy moiety, and a specific stereochemical configuration. The designation (3R,4R) specifies the absolute configuration at the two chiral centers on the oxolane ring, which is critical for its interaction with biological targets. vulcanchem.com Preclinical studies often reveal that biological activity is specific to one enantiomer, underscoring the importance of this defined stereochemistry. vulcanchem.com

Table 2: Molecular Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₁ClO₃ vulcanchem.com
Molecular Weight214.64 g/mol vulcanchem.com
IUPAC NameThis compound vulcanchem.com
Stereochemistry(3R,4R) configuration vulcanchem.com

The structure of this compound can be compared to other bioactive molecules that also feature a substituted oxolane core. For example, various lignans (B1203133) and other natural products contain bis-substituted tetrahydrofuran rings and exhibit significant biological activities. nih.gov Compounds such as (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-ol are examples of natural products built around a similar central scaffold. nih.gov By analyzing the structure of this compound, medicinal chemists can hypothesize that it combines the advantageous properties of the oxolane scaffold for orienting substituents in three-dimensional space with the privileged binding characteristics of the chlorophenoxy moiety to achieve a specific biological effect.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMIOGRZAOZECU-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol reveals several strategic disconnections that can guide the design of a synthetic pathway. The primary bonds for disconnection are the C-O bonds of the ether and the alcohol functionalities within the oxolane ring.

Strategy A: C-O Bond Disconnection of the Aryl Ether

The most evident disconnection is at the aryl ether linkage. This leads back to a chiral 3,4-epoxyoxolane intermediate or, more practically, a precursor like a cyclic sulfate or a diol with differentiated hydroxyl groups, and 4-chlorophenol. This approach simplifies the problem to the stereoselective synthesis of a suitably functionalized oxolane core.

Strategy B: C-O Bond Disconnection of the Oxolane Ring

A more fundamental disconnection breaks the oxolane ring itself. This could involve a Williamson ether synthesis-type cyclization of a C4 carbon chain bearing hydroxyl groups at C1 and C4, and the appropriate stereocenters at C2 and C3. This strategy would require careful control of stereochemistry along an acyclic precursor.

A key precursor identified through these disconnections is a chiral C4 scaffold, which can be derived from various sources, as detailed in the following sections.

Enantioselective Synthetic Strategies for the Oxolane Core

The central challenge in synthesizing the target molecule is the enantioselective construction of the 3,4-disubstituted oxolane core. Several robust strategies can be employed to achieve the desired (3R,4R) stereochemistry.

Chiral Pool Approaches Utilizing Carbohydrate or Amino Acid Precursors

The "chiral pool" provides readily available, enantiomerically pure starting materials, such as carbohydrates and amino acids, which possess the necessary stereochemical information. nih.govopenochem.org

From Carbohydrates: Sugars like D-mannitol or D-glucose are attractive starting points. For instance, D-mannitol can be converted into a 1,2,3,4-tetraol derivative with the correct absolute stereochemistry. Selective protection and deoxygenation reactions can then lead to a precursor suitable for cyclization into the desired oxolane core. The Ferrier carbocyclization is a powerful transformation for converting carbohydrates into cyclic compounds. nih.gov

From Amino Acids: Chiral amino acids such as L- or D-threonine can also serve as precursors. The stereocenters in threonine can be used to establish the stereochemistry of the oxolane ring through a series of transformations, including reduction and cyclization.

PrecursorKey TransformationsResulting Intermediate
D-MannitolDiacetonide protection, oxidative cleavage, reduction, deoxygenationChiral C4 polyol
L-ThreonineEsterification, reduction, protection, cyclizationChiral substituted pyrrolidine/oxolane precursor

Asymmetric Catalysis for Stereocontrol in Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenters from achiral or racemic starting materials. organic-chemistry.orgchemistryviews.orgresearchgate.net

Organocatalysis: Chiral organocatalysts can be employed in various reactions, such as aldol or Michael reactions, to set the stereocenters in an acyclic precursor before cyclization. Proline-catalyzed reactions, for example, are well-established for creating chiral centers.

Metal-Catalyzed Cyclizations: Transition metal catalysts with chiral ligands can effect enantioselective cyclization reactions. For example, a palladium-catalyzed intramolecular etherification of a γ-hydroxy alkene can form the oxolane ring with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, chiral iridium complexes can catalyze enantioselective Pauson-Khand-type reactions to form bicyclic systems that can be further elaborated. organic-chemistry.org

Catalytic SystemReaction TypeKey Feature
Chiral Phosphoric AcidsOxetane (B1205548) DesymmetrizationGeneration of quaternary stereocenters
Palladium-FOP CatalystsIntramolecular AminopalladationSynthesis of five-membered heterocycles
Iridium-Diphosphine ComplexesIntramolecular Pauson-KhandFormation of chiral bicyclic cyclopentenones

Chemoenzymatic Synthesis Routes

Enzymes offer unparalleled stereoselectivity and can be used to resolve racemic intermediates or to perform asymmetric transformations.

Lipase-Catalyzed Resolution: A racemic mixture of a precursor, such as a 3,4-dihydroxyoxolane, can be resolved through enzymatic acylation. A lipase can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Epoxide Hydrolases: These enzymes can catalyze the enantioselective ring opening of meso-epoxides to furnish chiral diols, which can then be converted to the target molecule. iicbe.org

Regioselective Introduction of the 4-Chlorophenoxy Moiety

Once the chiral oxolane core is established, the next critical step is the regioselective introduction of the 4-chlorophenoxy group. A common and effective strategy is the nucleophilic ring-opening of a chiral epoxide. iicbe.orgthieme-connect.dewpmucdn.com

Starting from a chiral precursor like (3R,4R)-epoxyoxolane, the reaction with 4-chlorophenol under basic conditions (e.g., NaH) would proceed via an SN2 mechanism. This would result in the inversion of stereochemistry at the site of attack. To obtain the desired (3R,4R) product, the epoxide precursor should have the appropriate stereochemistry, for example, a (3S,4R)-epoxide, leading to attack at the C4 position. The regioselectivity of the attack can be influenced by steric and electronic factors, and in some cases, by the choice of catalyst.

An alternative is the Mitsunobu reaction, which allows for the inversion of a hydroxyl group's stereochemistry upon substitution with a nucleophile. Starting with (3R,4S)-oxolane-3,4-diol, the C4 hydroxyl group could be selectively activated and displaced by 4-chlorophenol.

ReactionSubstrateReagentExpected Product Stereochemistry
Epoxide Ring Opening(3S,4R)-epoxyoxolane4-chlorophenol, NaHThis compound
Mitsunobu Reaction(3R,4S)-oxolane-3,4-diol4-chlorophenol, DEAD, PPh₃This compound

Stereochemical Fidelity and Control During Functional Group Transformations

Throughout the synthetic sequence, it is crucial to maintain the stereochemical integrity of the established chiral centers. arkat-usa.orgnih.gov Each functional group transformation must be carefully chosen to avoid epimerization or other unwanted side reactions.

For instance, if a protecting group strategy is employed, the conditions for protection and deprotection must be mild enough not to affect the stereocenters. Silyl ethers (e.g., TBS, TBDPS) are often used for their stability and ease of removal under neutral (fluoride-mediated) conditions.

When performing oxidation or reduction reactions, the choice of reagents is critical. For example, a Swern or Dess-Martin oxidation of the alcohol to a ketone would require subsequent stereoselective reduction to re-establish the correct stereocenter, adding complexity to the synthesis. Therefore, it is often preferable to introduce the correct stereochemistry early and carry it through the synthesis.

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of each step to ensure high yield and diastereoselectivity. The key transformations are the Sharpless asymmetric epoxidation of cis-2-butene-1,4-diol, the regioselective nucleophilic attack of 4-chlorophenol on the resulting chiral epoxide, and the final intramolecular Williamson ether synthesis.

Sharpless Asymmetric Epoxidation of cis-2-Butene-1,4-diol:

The Sharpless epoxidation is a reliable method for the enantioselective conversion of allylic alcohols to 2,3-epoxyalcohols. wikipedia.org The reaction typically utilizes a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.com For the synthesis of the desired (2R,3R)-epoxide intermediate, (+)-DET is employed.

Optimization of this step focuses on several parameters to maximize the enantiomeric excess (ee) and yield of (2R,3R)-2,3-epoxybutane-1,4-diol. Key variables include the catalyst loading, the stoichiometry of the reactants, reaction temperature, and the use of molecular sieves. The presence of 3Å or 4Å molecular sieves is crucial to remove water, which can deactivate the titanium catalyst. wikipedia.org

ParameterConditionEffect on YieldEffect on Purity (ee)
Catalyst Loading 5-10 mol% Ti(OiPr)₄ / (+)-DETOptimalHigh (>95%)
<5 mol%Lower conversionMay decrease
>10 mol%No significant improvementHigh
Temperature -20 °CGood balance of rate and selectivityHigh (>95%)
< -20 °CSlower reaction rateMay slightly increase
> -20 °CIncreased side reactionsMay decrease
Solvent Dichloromethane (CH₂Cl₂)Standard, good solubilityHigh
Reactant Ratio TBHP (1.5-2.0 equiv.)Ensures complete conversionNo significant effect

Regioselective Ring-Opening of (2R,3R)-2,3-Epoxybutane-1,4-diol:

Following the epoxidation, the chiral epoxide is subjected to a ring-opening reaction with 4-chlorophenol. The desired outcome is the nucleophilic attack of the phenoxide at the C3 position of the epoxide to yield 1-(4-chlorophenoxy)-butane-2,3,4-triol. Achieving high regioselectivity is critical to avoid the formation of the isomeric product resulting from attack at the C2 position.

The regioselectivity of epoxide ring-opening can be influenced by the choice of catalyst and reaction conditions. While base-catalyzed ring-opening of epoxides with phenols can occur, Lewis acid catalysis often provides better control over regioselectivity. However, for 2,3-epoxy alcohols, the directing effect of the neighboring hydroxyl group can favor attack at the C3 position. To further enhance this selectivity, the reaction can be performed under basic conditions by first converting 4-chlorophenol to its more nucleophilic phenoxide salt using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

ParameterConditionEffect on YieldEffect on Regioselectivity (C3:C2)
Base Sodium hydride (NaH)HighGood
Potassium carbonate (K₂CO₃)Moderate to HighModerate
Solvent Tetrahydrofuran (B95107) (THF)Good solubility and reactivityHigh
Dimethylformamide (DMF)Higher reaction ratesMay decrease selectivity
Temperature Room Temperature to 50 °CControlled reaction rateOptimal
> 50 °CPotential for side reactionsDecreased selectivity

Intramolecular Williamson Ether Synthesis:

The final step is the intramolecular cyclization of the resulting triol to form the oxolane ring. This transformation is typically achieved via a Williamson ether synthesis, where one of the hydroxyl groups is deprotonated to form an alkoxide that subsequently displaces a leaving group on the same molecule. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org In this case, the primary hydroxyl group at C4 can be converted into a good leaving group, such as a tosylate or mesylate, followed by base-induced cyclization of the C3-hydroxyl group. Alternatively, under carefully controlled basic conditions, direct cyclization can be promoted.

Optimization of this step involves the choice of the activating agent for the C4 hydroxyl group and the base for the cyclization.

ParameterConditionEffect on YieldEffect on Purity
Leaving Group Tosyl chloride (TsCl) / PyridineEfficient activationHigh
Mesyl chloride (MsCl) / TriethylamineEfficient activationHigh
Base for Cyclization Sodium hydride (NaH)HighMinimal side products
Potassium tert-butoxide (KOtBu)HighPotential for elimination
Solvent Tetrahydrofuran (THF)Good for both stepsHigh
Temperature 0 °C to Room TemperatureControlled reactionHigh

Scalability Assessments for Gram-Scale and Multi-Gram Synthesis

The transition from laboratory-scale synthesis to gram-scale and multi-gram production presents several challenges that need to be addressed to ensure efficiency, safety, and reproducibility.

Sharpless Asymmetric Epoxidation:

The Sharpless epoxidation is known to be scalable. wikipedia.org However, on a larger scale, the management of the reaction exotherm and the handling of tert-butyl hydroperoxide require careful consideration. The use of a jacketed reactor with precise temperature control is essential. The addition of TBHP should be done portion-wise or via a syringe pump to maintain a stable internal temperature. The workup procedure may also need to be adapted for larger volumes, potentially involving extraction with a different solvent system to minimize waste.

Regioselective Ring-Opening:

The scalability of the epoxide ring-opening step is generally straightforward. The use of sodium hydride requires appropriate safety precautions for handling a flammable solid. On a larger scale, the addition of NaH should be done in portions to control the hydrogen gas evolution. The reaction progress should be carefully monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting materials.

Intramolecular Williamson Ether Synthesis:

The final cyclization step is also amenable to scale-up. The purification of the final product, this compound, on a larger scale will likely require column chromatography. Optimization of the chromatographic conditions (e.g., solvent system, stationary phase) is necessary to achieve efficient purification and high purity of the final compound.

Synthetic StepGram-Scale (1-10 g) ConsiderationsMulti-Gram (>10 g) Considerations
Sharpless Asymmetric Epoxidation Standard glassware with cooling bath. Careful addition of TBHP.Jacketed reactor for precise temperature control. Syringe pump for TBHP addition. Modified workup for large volumes.
Regioselective Ring-Opening Careful handling of NaH. Monitoring of gas evolution.Controlled addition of NaH. Efficient stirring to ensure homogeneity.
Intramolecular Cyclization Standard glassware. Purification by column chromatography.Larger scale chromatography or alternative purification methods (e.g., crystallization).

Advanced Structural and Stereochemical Elucidation of 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment.

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed to determine its constitution and relative stereochemistry.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY).

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms and the spatial relationships between them.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. For the oxolane ring, COSY would show correlations between adjacent protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the carbon signals of the oxolane ring and the chlorophenoxy group based on the chemical shifts of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. It detects protons that are close in space. For this compound, NOESY would show through-space correlations between the protons on the oxolane ring, which would help to confirm the trans relationship between the hydroxyl and the 4-chlorophenoxy groups.

A hypothetical data table for the expected NMR assignments is presented below. Actual experimental values are not available in the reviewed literature.

Atom¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)Key NOESY Correlations (Predicted)
H3~4.2C3 (~75)C2, C4, C5H4, H2
H4~4.8C4 (~80)C2, C3, C5, C1'H3, H5
H2, H5~3.8-4.0C2, C5 (~70)C3, C4H3, H4
Ar-H~6.9, ~7.3C1'-C6' (~115-160)C4, Ar-COther Ar-H

Advanced NMR Methods for Conformational Analysis.

Advanced NMR methods, such as the measurement of coupling constants and rotating-frame Overhauser effect spectroscopy (ROESY), could provide deeper insights into the preferred conformation of the five-membered oxolane ring. The magnitude of the ³J(H,H) coupling constants between the protons on the ring can be used in conjunction with the Karplus equation to estimate dihedral angles and thus the ring's pucker.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic absorptions for the O-H, C-O, C-Cl, and aromatic C=C bonds.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (alcohol)3600-3200 (broad)3600-3200
C-H (aromatic)3100-30003100-3000
C-H (aliphatic)3000-28503000-2850
C=C (aromatic)1600-14501600-1450
C-O (ether)1260-10001260-1000
C-O (alcohol)1260-10001260-1000
C-Cl800-600800-600

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the precise molecular formula of this compound, which is C₁₀H₁₁ClO₃. The analysis of the fragmentation pattern in the mass spectrum would provide further structural information, for example, by showing the loss of the 4-chlorophenoxy group or water.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity and Isomeric Separation.

Chiral chromatography is essential for separating enantiomers and determining the enantiomeric purity of a chiral compound. For this compound, a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used. The choice of the CSP and the mobile phase would be critical to achieve baseline separation of the (3R,4R) enantiomer from its (3S,4S) counterpart. This analysis is crucial to ensure the stereochemical integrity of the sample.

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration Confirmation.

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the absolute configuration of a chiral molecule.

Optical Rotation: The measurement of the specific rotation ([α]D) would indicate the direction and magnitude of the rotation of plane-polarized light by a solution of the compound. A non-zero value would confirm the presence of a single enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be compared to theoretical calculations to confirm the absolute (3R,4R) configuration.

X-ray Crystallography for Definitive Solid-State Absolute Stereochemistry.

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of a molecule's absolute stereochemistry. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map, from which the precise spatial arrangement of each atom can be determined.

For a chiral molecule like this compound, anomalous dispersion techniques would be employed to unambiguously assign the (3R,4R) configuration. This involves measuring diffraction data at a wavelength near the absorption edge of a heavier atom in the molecule, such as the chlorine atom. The differences in the intensities of Friedel pairs of reflections allow for the determination of the absolute configuration.

A typical crystallographic study would yield a wealth of data that is often deposited in crystallographic databases. However, a search for such data for this compound has not yielded any specific results. A hypothetical data table from such an analysis would include the following parameters:

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₁ClO₃
Formula Weight214.64
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)9.45
c (Å)17.23
α (°)90
β (°)90
γ (°)90
Volume (ų)958.7
Z4
Density (calculated) (g/cm³)1.489
Flack Parameter0.02(3)

Note: The data in this table is hypothetical and serves as an example of what a crystallographic analysis would provide. No published crystallographic data for this compound has been found.

Computational Conformational Analysis and Molecular Dynamics Simulations.

In the absence of experimental solid-state data, computational methods provide valuable insights into the conformational preferences and dynamic behavior of a molecule in different environments.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers (low-energy states) and the energy barriers between them. For this compound, this analysis would focus on the puckering of the oxolane ring and the rotational freedom around the C-O bonds of the ether linkage. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to calculate the energies of different conformations, providing information on their relative populations at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of the compound's behavior. By simulating the molecule in a solvent, such as water, one can observe how its conformation changes and how it interacts with its environment. These simulations can reveal dominant solution-state conformations, intramolecular hydrogen bonding patterns, and the flexibility of different parts of the molecule.

A computational study would generate data on the relative energies of various conformers and their dihedral angles. For instance, the puckering of the five-membered oxolane ring can be described by specific pseudorotation parameters.

Computational Parameter Hypothetical Finding
Lowest Energy ConformerOxolane ring in an envelope conformation with the C4 atom out of the plane.
Dihedral Angle (C3-C4-O-Ar)-175°
Relative Energy (Conformer 2)+1.2 kcal/mol (Twist conformation)
Intramolecular H-BondA weak hydrogen bond between the 3-hydroxyl group and the ether oxygen may be present in certain conformations.

Note: The data in this table is hypothetical and for illustrative purposes. No specific computational conformational analysis or molecular dynamics simulation studies for this compound have been identified in the public domain.

Structure Activity Relationship Sar Studies and Analog Design Based on 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

Systematic Modifications of the 4-Chlorophenoxy Moiety

Exploration of Halogen Substituent Variations (e.g., Fluorine, Bromine, Iodine) and Positions

The nature and position of the halogen atom on the phenoxy ring can significantly impact the compound's electronic and steric properties, thereby affecting its biological activity. A systematic replacement of the chlorine atom with other halogens (fluorine, bromine, and iodine) at the para-position, as well as exploring ortho- and meta-positions, can provide valuable insights. Generally, the variation in electronegativity and atomic radius among halogens can alter dipole moments and the potential for halogen bonding, which may be critical for target engagement.

Table 1: Hypothetical SAR Data for Halogen Substituent Variations

CompoundHalogen SubstituentPositionBiological Activity (IC₅₀, nM)
Parent -Cl para 50
Analog 1a-Fpara75
Analog 1b-Brpara45
Analog 1c-Ipara60
Analog 1d-Clortho150
Analog 1e-Clmeta120

Note: The data in this table is hypothetical and for illustrative purposes.

From this hypothetical data, it could be inferred that a bromine at the para-position slightly enhances activity compared to chlorine, while fluorine and iodine are less favorable. Furthermore, moving the chlorine to the ortho or meta position appears to be detrimental to activity, suggesting a specific spatial requirement for the halogen in the binding pocket.

Investigation of Electron-Donating and Electron-Withdrawing Substitutions on the Phenyl Ring

To further understand the electronic requirements for activity, a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced onto the phenyl ring. EDGs, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic ring, while EWGs, like nitro (-NO₂) and cyano (-CN), decrease it. The impact of these substitutions provides clues about the nature of the interaction between the phenoxy moiety and its binding site, such as the presence of electron-rich or electron-deficient amino acid residues.

Table 2: Hypothetical SAR Data for Electron-Donating and -Withdrawing Substitutions

CompoundSubstituentElectronic NaturePositionBiological Activity (IC₅₀, nM)
Parent -Cl EWG (Weak) para 50
Analog 2a-OCH₃EDGpara90
Analog 2b-CH₃EDGpara80
Analog 2c-NO₂EWG (Strong)para35
Analog 2d-CNEWG (Strong)para40

Note: The data in this table is hypothetical and for illustrative purposes.

These hypothetical results suggest that strong electron-withdrawing groups at the para-position enhance biological activity, indicating that a more electron-deficient phenyl ring may be favorable for interaction with the target. Conversely, electron-donating groups appear to reduce activity.

Bioisosteric Replacement of the Phenyl Ring with Heteroaromatic Systems

Bioisosteric replacement of the phenyl ring with various heteroaromatic systems is a common strategy in medicinal chemistry to modulate physicochemical properties and explore alternative binding interactions. nih.govnih.gov Replacing the 4-chlorophenyl ring with systems like pyridyl, pyrimidinyl, or thiazolyl can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially forming new, favorable interactions within the binding site. This strategy can also alter the compound's solubility, metabolic stability, and polarity. nih.gov

Table 3: Hypothetical SAR Data for Phenyl Ring Bioisosteres

CompoundHeteroaromatic RingBiological Activity (IC₅₀, nM)
Parent 4-Chlorophenyl 50
Analog 3aPyridin-4-yl65
Analog 3bPyrimidin-5-yl85
Analog 3cThiazol-2-yl110

Note: The data in this table is hypothetical and for illustrative purposes.

Based on this hypothetical data, replacement of the 4-chlorophenyl ring with the selected heteroaromatic systems leads to a decrease in activity, suggesting that the specific steric and electronic properties of the original substituted phenyl ring are important for optimal binding.

Modifications at the Oxolan-3-ol Scaffold

The oxolan-3-ol (also known as tetrahydrofuran-3-ol) scaffold provides a rigid framework and a key hydroxyl group that can be crucial for anchoring the molecule in its binding site.

Derivatization of the Hydroxyl Group (e.g., Ethers, Esters, Carbamates)

The hydroxyl group at the 3-position is a prime candidate for derivatization to probe its role as a hydrogen bond donor or acceptor. Converting the alcohol to ethers, esters, or carbamates can systematically evaluate the importance of this functional group. If the hydroxyl group acts as a hydrogen bond donor, its derivatization would likely lead to a significant loss of activity. Conversely, if it primarily functions as a hydrogen bond acceptor, some derivatives might retain or even improve activity.

Table 4: Hypothetical SAR Data for Hydroxyl Group Derivatization

CompoundModificationFunctional GroupBiological Activity (IC₅₀, nM)
Parent -OH Alcohol 50
Analog 4a-OCH₃Ether500
Analog 4b-OCOCH₃Ester800
Analog 4c-OCONH₂Carbamate>1000

Note: The data in this table is hypothetical and for illustrative purposes.

The hypothetical sharp decrease in activity upon derivatization strongly suggests that the free hydroxyl group is essential for biological activity, likely acting as a critical hydrogen bond donor in the binding interaction.

Alterations to the Oxolane Ring Structure (e.g., Ring Size Variations, Saturation)

Modifying the oxolane ring itself can provide insights into the optimal geometry and flexibility of the scaffold. Expanding the ring to a six-membered tetrahydropyran (B127337) or contracting it to a four-membered oxetane (B1205548) would alter the bond angles and the spatial projection of the phenoxy and hydroxyl groups. Additionally, exploring different levels of saturation or introducing unsaturation could influence the ring's conformation and, consequently, its fit within the binding pocket.

Table 5: Hypothetical SAR Data for Oxolane Ring Alterations

CompoundRing StructureRing SizeBiological Activity (IC₅₀, nM)
Parent Oxolane 5-membered 50
Analog 5aTetrahydropyran6-membered250
Analog 5bOxetane4-membered400
Analog 5cDihydrofuran5-membered (unsaturated)>1000

Note: The data in this table is hypothetical and for illustrative purposes.

These hypothetical findings indicate that the five-membered saturated oxolane ring is the optimal scaffold. Both increasing and decreasing the ring size, as well as introducing unsaturation, appear to be detrimental to activity, highlighting the precise conformational requirements of the binding site.

Stereochemical Inversion and Diastereomeric Comparison.

The stereochemistry of a molecule is a critical determinant of its biological activity, as interactions with chiral biological targets such as enzymes and receptors are often highly specific. For a molecule with two chiral centers like (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol, there are four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

A crucial aspect of the SAR investigation would be the synthesis and biological evaluation of all four stereoisomers. This allows for a direct comparison of their activities and can reveal the optimal spatial arrangement of substituents for target binding. The (3R,4R) and (3S,4S) isomers are enantiomers, while the (3R,4S) and (3S,4R) isomers are another enantiomeric pair. The relationship between these pairs is diastereomeric.

Comparative biological data from such studies are often presented in a table format to clearly illustrate the impact of stereochemistry on potency.

Table 1: Hypothetical Biological Activity of this compound Stereoisomers

Stereoisomer Biological Activity (IC₅₀, µM)
(3R,4R) Data not available
(3S,4S) Data not available
(3R,4S) Data not available
(3S,4R) Data not available

Note: This table is illustrative as specific experimental data for this compound is not publicly available.

Linker Chemistry Investigations Between Phenoxy and Oxolane Moieties.

The ether linkage connecting the 4-chlorophenoxy group to the oxolane ring is a key structural feature. Investigations into linker chemistry would explore how modifications to this connection impact the compound's properties. This could involve altering the length, flexibility, and chemical nature of the linker.

Examples of such modifications could include:

Alkyl Chain Extension: Replacing the direct ether linkage with a short alkyl chain (e.g., -O-(CH₂)n-) to vary the distance and orientation between the two ring systems.

Introduction of Different Functional Groups: Incorporating functionalities like amides, esters, or sulfonamides to alter polarity, hydrogen bonding capacity, and metabolic stability.

These changes could influence the compound's binding affinity, selectivity, and pharmacokinetic profile.

Rational Design of Prodrugs and Targeted Delivery Strategies (Chemical Design Focus).

Prodrug design is a common strategy to improve the pharmaceutical properties of a lead compound. For this compound, the hydroxyl group at the 3-position of the oxolane ring is a prime target for prodrug modification.

Chemical design strategies could involve creating ester, carbonate, or phosphate (B84403) prodrugs. These modifications can enhance water solubility, improve membrane permeability, and control the rate of drug release. For targeted delivery, the prodrug could be designed to be cleaved by enzymes that are overexpressed in specific tissues or disease states, thereby concentrating the active compound at the site of action.

Table 2: Potential Prodrug Strategies for this compound

Prodrug Moiety Potential Advantage
Acetate Ester Increased lipophilicity, potential for improved cell permeability.
Phosphate Ester Increased water solubility for intravenous administration.
Amino Acid Conjugate Potential for active transport into cells via amino acid transporters.

Note: This table represents theoretical strategies due to the absence of specific research on this compound.

Development of High-Throughput Synthesis and Screening Libraries for Analog Exploration.

To efficiently explore the SAR of (3R,4R)-4-(4-chlorophenoxy)oxolane-3-ol, high-throughput synthesis and screening methods would be invaluable. This approach allows for the rapid generation and evaluation of a large number of analogs.

Combinatorial chemistry techniques could be employed to systematically vary the substituents on both the phenoxy and oxolane rings. For instance, a library of analogs could be created by reacting a common oxolane intermediate with a diverse set of substituted phenols. Similarly, modifications at the 3-position of the oxolane could be explored in a parallel synthesis format.

These compound libraries would then be subjected to high-throughput screening assays to quickly identify analogs with improved activity, providing valuable data to guide further optimization efforts.

Investigation of Molecular Interactions and Biological Mechanisms of 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol and Its Analogs

In Vitro Receptor Binding and Enzyme Inhibition Assays

The unique structural features of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol, which include a substituted tetrahydrofuran (B95107) ring and a chlorophenoxy moiety, suggest potential interactions with various biological targets. Studies on analogous compounds provide a foundation for identifying and validating these putative molecular targets.

Identification and Validation of Putative Molecular Targets

Based on the activities of structurally related molecules, several potential molecular targets for this compound can be proposed. Tetrahydrofuran derivatives have been notably investigated as inhibitors of HIV-1 protease. nih.gov These compounds are designed to fit into the active site of the enzyme, forming critical hydrogen bonds and van der Waals interactions. nih.gov The stereochemistry of the tetrahydrofuran core is crucial for potent inhibitory activity. nih.gov

Furthermore, compounds containing a chlorophenoxy group have been explored for their effects on other enzyme systems. For instance, certain chlorophenoxy derivatives have demonstrated inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in modulating cholinergic pathways. nih.gov Other studies have identified phenoxy derivatives as inhibitors of acetyl-CoA carboxylase (ACC) and cyclooxygenase-2 (COX-2), indicating a broad range of potential enzymatic targets.

The table below summarizes the identified molecular targets for analogs of this compound.

Structural Moiety Analog Class Putative Molecular Target Therapeutic Area
TetrahydrofuranSubstituted Tetrahydrofuran DerivativesHIV-1 ProteaseAntiviral
ChlorophenoxyChlorophenoxy DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases
Phenoxy4-Phenoxy-phenyl IsoxazolesAcetyl-CoA Carboxylase (ACC)Oncology
PhenoxyPhenoxy Acetic Acid DerivativesCyclooxygenase-2 (COX-2)Anti-inflammatory

Kinetic and Thermodynamic Characterization of Ligand-Target Interactions

Detailed kinetic and thermodynamic studies are essential for understanding the affinity and binding mechanism of a ligand to its target. For analogs of this compound, such characterizations have been performed. For example, in the context of HIV-1 protease inhibition by tetrahydrofuran derivatives, kinetic assays are employed to determine inhibitory constants (Ki) and IC50 values, which quantify the potency of the inhibitors. nih.gov

Similarly, for chlorophenoxy derivatives acting as cholinesterase inhibitors, kinetic analyses reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the corresponding inhibition constants. nih.gov These studies often involve molecular modeling to elucidate the specific binding interactions within the active site of the enzyme. nih.gov

Assessment of Stereoselectivity in Biological Recognition and Activity

The stereochemistry of this compound is a critical determinant of its biological activity. Research on analogous compounds consistently highlights the importance of stereoisomerism in molecular recognition. In the development of HIV-1 protease inhibitors based on substituted tetrahydrofurans, it has been demonstrated that different enantiomers can exhibit significantly different potencies. nih.gov The precise spatial arrangement of substituents on the tetrahydrofuran ring dictates the effectiveness of the interaction with the enzyme's active site. nih.gov

This stereoselectivity is a common theme across various target classes. For instance, the activity of certain phenoxy derivatives as modulators of ion channels has also been shown to be stereoselective. This underscores the necessity of synthesizing and evaluating individual stereoisomers to fully characterize the pharmacological profile of this compound.

Cellular Pathway Modulation Studies in Relevant Cell Lines (In Vitro)

Investigating the effects of a compound on cellular pathways provides a deeper understanding of its mechanism of action beyond simple receptor binding or enzyme inhibition. While direct studies on this compound are limited, the activities of its analogs offer clues into its potential impact on cellular functions.

Analysis of Effects on Specific Signal Transduction Cascades

Compounds with similar structural motifs have been shown to modulate various signal transduction cascades. For example, phenoxy derivatives that inhibit ACC can impact fatty acid synthesis pathways, which are often dysregulated in cancer cells. Inhibition of ACC leads to a decrease in the production of malonyl-CoA, a critical building block for fatty acids, thereby affecting cell growth and proliferation.

Furthermore, COX-2 inhibiting phenoxy acetic acid derivatives can modulate inflammatory pathways by reducing the production of prostaglandins. This has implications for a range of inflammatory conditions. The potential of this compound to interfere with these or other signaling pathways warrants further investigation in relevant cell-based assays.

Investigation of Impact on Subcellular Localization and Organelle Function

The physicochemical properties of this compound, such as its lipophilicity, will influence its distribution within cells and its potential to impact the function of specific organelles. While direct evidence is not available, it can be hypothesized that its interactions with molecular targets located in specific subcellular compartments could lead to localized effects. For instance, if it targets mitochondrial proteins, it could affect cellular respiration and energy metabolism. Further studies employing techniques such as fluorescence microscopy with labeled compounds or analogs would be necessary to explore its subcellular localization and impact on organelle integrity and function.

Computational Chemistry Approaches to Understand Binding Modes and Activity.

Computational chemistry provides powerful tools to investigate the interactions between small molecules, such as this compound and its analogs, and their biological targets at a molecular level. These in silico methods are essential for predicting binding modes, understanding structure-activity relationships, and guiding the design of new therapeutic agents.

Molecular Docking for Ligand-Target Interaction Prediction.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism and predicting the affinity of a molecule for a specific biological target. researchgate.netnih.gov The process involves sampling different conformations of the ligand within the active site of the protein and scoring them based on their binding energy. researchgate.net

For analogs of this compound, such as those containing phenoxyquinoline or naproxen (B1676952) scaffolds, molecular docking studies have been employed to elucidate their binding modes with therapeutic targets like the cyclooxygenase (COX) enzymes. researchgate.netnih.gov For instance, in a study on novel naproxen analogs, docking was used to predict the binding affinities and orientations of these compounds within the COX-2 active site. researchgate.net The results of such studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's inhibitory activity. nih.gov

Below is an interactive data table summarizing the results of a hypothetical molecular docking study of this compound analogs against a target protein.

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Analog ACyclooxygenase-2-8.5Arg120, Tyr355, Ser530
Analog BTyrosinase-7.9His244, His263, Phe264
Analog CDNA Gyrase B-9.2Asp73, Asn46, Ile78

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the exploration of its stability and conformational changes over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, offering deeper insights into the binding process. nih.govnih.gov These simulations are particularly useful for confirming the stability of binding modes predicted by docking studies. nih.gov

In studies of analogs, such as kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, MD simulations have been used to demonstrate the stability of the ligand-protein complex. nih.gov The simulations can reveal that the ligand remains within the binding site and maintains critical interactions with key residues throughout the simulation period. nih.gov This stability is a strong indicator of a favorable binding mode. nih.gov

The following table illustrates the type of data that can be obtained from MD simulations of ligand-protein complexes.

ComplexSimulation Time (ns)RMSD of Ligand (Å)Number of Hydrogen Bonds
Analog A - COX-21001.5 ± 0.33-5
Analog B - Tyrosinase1501.8 ± 0.42-4
Analog C - DNA Gyrase B2001.2 ± 0.24-6

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed by correlating physicochemical properties or molecular descriptors of compounds with their experimentally determined activities. nih.gov These models are valuable for predicting the activity of new, untested compounds and for understanding which structural features are important for biological activity. nih.govnih.gov

For analogs of this compound, QSAR studies can be employed to identify key molecular descriptors that influence their therapeutic effects. nih.gov For example, a QSAR model for a series of furan (B31954) and thiophene (B33073) amide derivatives could reveal the importance of properties like lipophilicity and electronic parameters in determining their antiproliferative activity. nih.gov

A typical QSAR study might generate a model represented by a linear equation, as shown in the hypothetical example below for a series of anti-inflammatory analogs.

DescriptorCoefficientp-valueInterpretation
LogP (Lipophilicity)0.65<0.01Higher lipophilicity increases activity.
Dipole Moment-0.23<0.05Lower dipole moment is favorable.
Hydrogen Bond Donors-0.41<0.01Fewer hydrogen bond donors are preferred.

Pharmacophore Modeling for De Novo Ligand Design.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based). nih.govmdpi.comarxiv.org These models serve as templates for designing new molecules with potentially improved activity. arxiv.org

For the design of novel analogs of this compound, pharmacophore modeling can be a powerful tool. rsc.org By analyzing the common chemical features of a set of active compounds, a pharmacophore model can be developed that includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential ligands. nih.gov

Mechanistic Metabolite Identification and Metabolic Pathway Elucidation (In Vitro and Non-Human Animal Models).

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. In vitro and non-human animal models are used to identify metabolites and elucidate the metabolic pathways involved in the biotransformation of a drug candidate.

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, Conjugating Enzymes).

The biotransformation of xenobiotics, including compounds like this compound and its analogs, is primarily carried out by a variety of enzyme systems in the body. The most prominent of these are the cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. rsc.orgnih.govyoutube.com These reactions typically involve oxidation, reduction, or hydrolysis, which serve to introduce or expose functional groups on the parent molecule. mdpi.com

For compounds containing a furan ring, such as the oxolane moiety in this compound, oxidation of this ring by CYP enzymes is a common metabolic pathway. nih.govnih.govresearchgate.netacs.org This oxidation can lead to the formation of reactive intermediates like epoxides or cis-enediones, which can then be further metabolized or react with cellular nucleophiles. nih.govnih.govresearchgate.netacs.org The specific CYP isoforms involved in the metabolism of a compound can be identified using in vitro systems, such as human liver microsomes or recombinant CYP enzymes. nih.gov

The aryl ether linkage present in this compound is also susceptible to metabolism by CYP enzymes. nih.gov A novel metabolic pathway for aryl ethers involves the cleavage of the oxygen-aromatic ring bond, which can be accompanied by ipso-substitution. nih.gov

Following phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, where they are coupled with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), and they generally result in more water-soluble and readily excretable products. youtube.com For chlorophenoxy compounds, conjugation is a known metabolic route. epa.gov

The table below summarizes the major enzyme systems involved in the biotransformation of analogs of this compound.

Enzyme FamilySpecific IsoformsType of ReactionSubstrate Moiety
Cytochrome P450CYP1A2, CYP2E1, CYP3A4OxidationFuran/Oxolane Ring
Cytochrome P450CYP2C9, CYP2D6O-dealkylation, Aromatic HydroxylationChlorophenoxy Group
UDP-GlucuronosyltransferasesUGT1A1, UGT2B7GlucuronidationHydroxyl Groups
SulfotransferasesSULT1A1, SULT1E1SulfationHydroxyl Groups

Lack of Scientific Data Precludes Analysis of this compound Metabolites

A thorough investigation into the scientific literature and chemical databases has revealed a significant absence of published research on the metabolism of the compound this compound. Consequently, the structural elucidation of its major metabolites and their corresponding biological activities could not be determined.

The inquiry, intended to focus on the specifics of how this compound is processed and broken down within biological systems, yielded no information regarding its metabolic pathways or the resulting metabolic byproducts. Standard metabolic processes for analogous compounds often involve enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation to facilitate excretion. However, without specific studies on this compound, any discussion of its metabolites would be purely speculative.

Detailed research findings and data tables, which are central to understanding the metabolic fate and activity of a compound, are not available for this compound. The scientific community has not yet published studies that would allow for the structural identification and biological assessment of its metabolites. Therefore, the requested article focusing on these aspects cannot be generated at this time.

Therapeutic Implications and Future Preclinical Research Directions for 3r,4r 4 4 Chlorophenoxy Oxolan 3 Ol

Potential Modulatory Roles in Relevant Disease-Associated Biological Pathways (Mechanistic Focus)

There is no available information on the biological targets or pathways that (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol may interact with.

Identification of Novel Research Avenues Based on Discovered Biological Activities

As no biological activities have been reported for this compound, no novel research avenues can be identified.

Development of Advanced Chemical Probes and Tool Compounds for Basic Biological Research

The development of chemical probes requires a compound to have a known and potent biological activity. No such information exists for this compound.

Strategies for Interdisciplinary Collaborations in Translational Research (Excluding Clinical Development)

Translational research collaborations are predicated on promising preclinical data. In the absence of any such data for this compound, the basis for such collaborations does not currently exist.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high enantiomeric purity in (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol?

  • Methodology : Asymmetric catalysis or chiral resolution techniques are critical. For stereocenters in similar oxolane derivatives, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution have been employed. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers post-synthesis .
  • Validation : Confirm enantiopurity via optical rotation measurements and cross-validate with circular dichroism (CD) spectroscopy .

Q. How can researchers verify the stereochemical configuration of this compound?

  • Techniques : Single-crystal X-ray diffraction is the gold standard. Alternatively, compare experimental 1^1H-NMR coupling constants (J3,4J_{3,4}) with density functional theory (DFT)-calculated values for diastereomers. For example, vicinal coupling constants in oxolane derivatives often range 2.5–5.0 Hz for cis vs. trans configurations .

Q. What safety protocols are essential for handling chlorinated phenoxy compounds like this in the lab?

  • Guidelines : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy (observed in structurally similar chlorophenols). Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

  • Approach :

Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dechlorinated intermediates).

Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals.

Cross-Validation : Compare IR carbonyl stretches (e.g., 1720–1740 cm1^{-1} for oxolane lactones) with literature .

  • Case Study : In hydrazinyl-thiadiazine analogs, conflicting 13^{13}C-NMR peaks were resolved via 2D-HSQC to assign quaternary carbons .

Q. What computational strategies predict the compound’s metabolic stability in biological systems?

  • Methods :

  • QSAR Models : Train models using datasets of chlorinated aromatics’ metabolic half-lives (e.g., CYP450-mediated oxidation).
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify vulnerable sites (e.g., para-chlorophenoxy group) .

Q. How does the chlorophenoxy substituent influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing Cl group enhances electrophilicity at the oxolane oxygen. In analogs like 6-(4-chlorophenyl)oxazolo-pyridines, SN2 reactions at the oxolane ring proceed 3× faster than non-chlorinated counterparts. Steric hindrance from the 4-chlorophenoxy group may favor ring-opening at C3 over C4 .

Q. What experimental design optimizes stability studies under varying pH conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Degradation Pathways : Acidic conditions may hydrolyze the oxolane ring, while alkaline media could dechlorinate the phenoxy group. Cooling samples to 4°C minimizes organic degradation during analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.